1-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
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Overview
Description
1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide typically involves multiple steps. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted thiophene with a suitable amine can lead to the formation of the thienopyrimidine core. Subsequent reactions with piperidine derivatives yield the final compound. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 4-(Substituted amino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines
- 4-(3,5-Disubstituted pyrazol-1-yl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines
Uniqueness
1-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)-4-piperidinecarboxamide stands out due to its unique combination of the thienopyrimidine core and the piperidinecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H20N4OS |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C16H20N4OS/c17-14(21)10-5-7-20(8-6-10)15-13-11-3-1-2-4-12(11)22-16(13)19-9-18-15/h9-10H,1-8H2,(H2,17,21) |
InChI Key |
WQTRWVPUCDWZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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